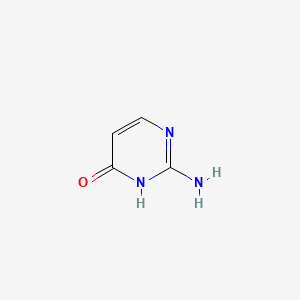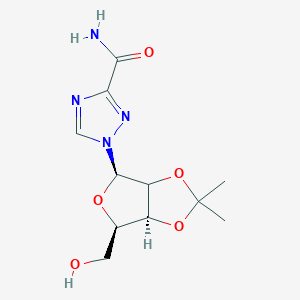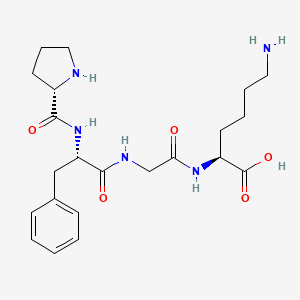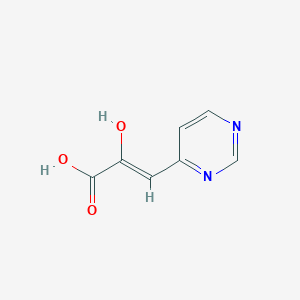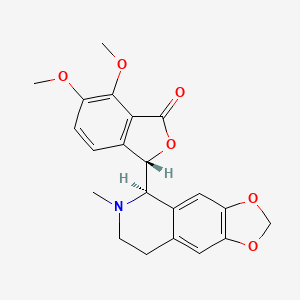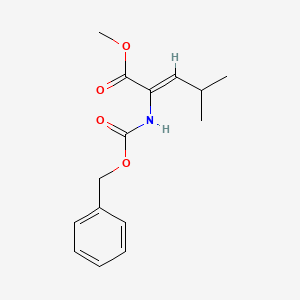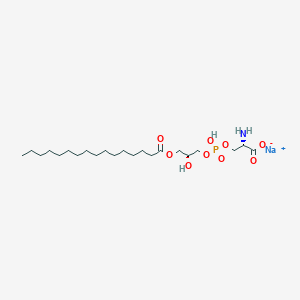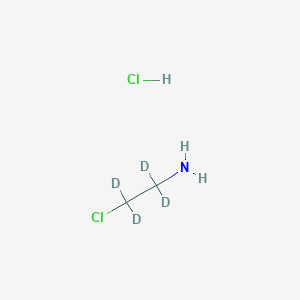
2-Methyllamotrigine Methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyllamotrigine Methanesulfonate is a chemical compound with the molecular formula C₁₁H₁₃Cl₂N₅O₃S and a molecular weight of 366.22. It is an impurity of Lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder . This compound is primarily used in research settings to study the properties and effects of Lamotrigine and its impurities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyllamotrigine Methanesulfonate involves the reaction of 2-Methyllamotrigine with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
the production process likely involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .
化学反応の分析
Types of Reactions
2-Methyllamotrigine Methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
2-Methyllamotrigine Methanesulfonate has several scientific research applications, including:
Chemistry: Used as a reference material to study the properties and behavior of Lamotrigine and its impurities.
Biology: Investigated for its effects on biological systems, particularly in relation to its parent compound, Lamotrigine.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacokinetics and pharmacodynamics of Lamotrigine.
Industry: Utilized in the development and quality control of Lamotrigine-based medications.
作用機序
The mechanism of action of 2-Methyllamotrigine Methanesulfonate is related to its parent compound, Lamotrigine. Lamotrigine inhibits the release of glutamate, a neurotransmitter, by blocking voltage-sensitive sodium channels. This inhibition reduces the excitability of neurons and helps control seizures and mood disorders . The exact molecular targets and pathways involved in the action of this compound are not well-defined, but it is believed to interact with similar targets as Lamotrigine .
類似化合物との比較
Similar Compounds
Lamotrigine: The parent compound, used as an anticonvulsant and mood stabilizer.
2-Methyl-Lamotrigine: A related compound with similar chemical structure and properties.
Uniqueness
2-Methyllamotrigine Methanesulfonate is unique due to its specific chemical structure and its role as an impurity of Lamotrigine. This uniqueness allows researchers to study the effects of impurities on the efficacy and safety of Lamotrigine-based medications .
特性
CAS番号 |
1152091-69-4 |
|---|---|
分子式 |
C₁₁H₁₃Cl₂N₅O₃S |
分子量 |
366.22 |
同義語 |
3,5-Diamino-6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazinium Methane Sulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


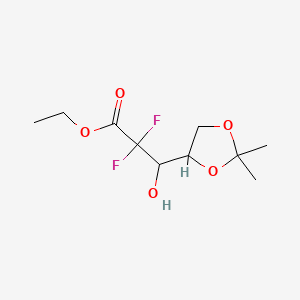
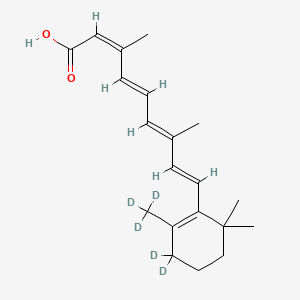
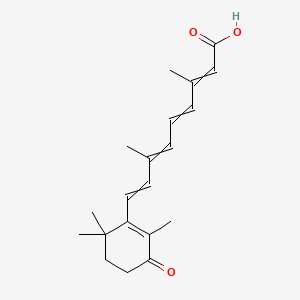
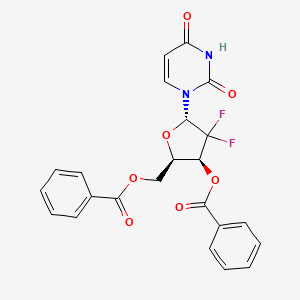
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
